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molecular formula C18H18N2O3 B8429914 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-methyl-aniline

4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-methyl-aniline

Cat. No. B8429914
M. Wt: 310.3 g/mol
InChI Key: UOZCXYMRQHMNRC-UHFFFAOYSA-N
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Patent
US07135466B2

Procedure details

4-Chloro-6,7-dimethoxyquinazoline (5.00 g) and 4-nitro-2-methylphenol (6.85 g) were suspended in monochlorobenzene (25 ml) to prepare a suspension which was then heated under reflux overnight. The solvent was removed by distillation under the reduced pressure. The residue was washed with ethyl acetate, was filtered, and was dried. Next, the resultant crystal was suspended in an aqueous sodium hydroxide solution to prepare a suspension. The suspension was then filtered, followed by drying to give 6.89 g of 4-(2-methyl-4-nitrophenoxy)-6,7-dimethoxyquinoline. 4-(2-Methyl-4-nitrophenoxy)-6,7-dimethoxyquinoline (1.36 g) was dissolved in ethyl acetate/N,N-dimethylformamide/triethylamine (25 ml/25 ml/5 ml). Palladium hydroxide (0.4 g) was added to the solution, and the mixture was stirred in a hydrogen atmosphere at room temperature overnight. After filtration through Celite, the solvent was removed by distillation under the reduced pressure. A saturated aqueous sodium hydrogencarbonate solution was added to the residue, and the mixture was extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure to give the title compound (1.31 g, yield 91%).
Name
4-(2-Methyl-4-nitrophenoxy)-6,7-dimethoxyquinoline
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
ethyl acetate N,N-dimethylformamide triethylamine
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:22]=[C:21]([N+:23]([O-])=O)[CH:20]=[CH:19][C:3]=1[O:4][C:5]1[C:14]2[C:9](=[CH:10][C:11]([O:17][CH3:18])=[C:12]([O:15][CH3:16])[CH:13]=2)[N:8]=[CH:7][CH:6]=1.[H][H]>C(OCC)(=O)C.CN(C)C=O.C(N(CC)CC)C.[OH-].[Pd+2].[OH-]>[CH3:16][O:15][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][C:11]=1[O:17][CH3:18])[N:8]=[CH:7][CH:6]=[C:5]2[O:4][C:3]1[CH:19]=[CH:20][C:21]([NH2:23])=[CH:22][C:2]=1[CH3:1] |f:2.3.4,5.6.7|

Inputs

Step One
Name
4-(2-Methyl-4-nitrophenoxy)-6,7-dimethoxyquinoline
Quantity
1.36 g
Type
reactant
Smiles
CC1=C(OC2=CC=NC3=CC(=C(C=C23)OC)OC)C=CC(=C1)[N+](=O)[O-]
Name
ethyl acetate N,N-dimethylformamide triethylamine
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC.CN(C=O)C.C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.4 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under the reduced pressure
ADDITION
Type
ADDITION
Details
A saturated aqueous sodium hydrogencarbonate solution was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=C(C=C(N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 105.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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